2-(Dimethoxyphosphoryl)butanedioic acid

Phosphodiesterase PDE4 Inflammation

This free acid form (CAS 92780-64-8) is the optimal precursor for synthesizing complex phosphonates and calibrating cell-free enzymatic assays. Unlike its dimethyl ester analog (CAS 2788-26-3), which shows nanomolar cellular potency, this compound avoids esterase-dependent artifacts, providing a true measure of target engagement in biochemical PDE4, AChE, and alkaline phosphatase studies. Procure with confidence—every batch is verified ≥95% pure to guarantee reproducible structure-activity relationship (SAR) data.

Molecular Formula C6H11O7P
Molecular Weight 226.12 g/mol
CAS No. 92780-64-8
Cat. No. B14353089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethoxyphosphoryl)butanedioic acid
CAS92780-64-8
Molecular FormulaC6H11O7P
Molecular Weight226.12 g/mol
Structural Identifiers
SMILESCOP(=O)(C(CC(=O)O)C(=O)O)OC
InChIInChI=1S/C6H11O7P/c1-12-14(11,13-2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
InChIKeyMHYBTUDDHCNROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethoxyphosphoryl)butanedioic Acid (CAS 92780-64-8) Procurement & Research Baseline


2-(Dimethoxyphosphoryl)butanedioic acid (CAS 92780-64-8), also known as dimethyl (dimethoxyphosphinyl)succinate [1], is a phosphonate-substituted succinic acid derivative within the broader class of organophosphorus compounds characterized by a direct phosphorus-carbon bond . It serves as a versatile building block in the synthesis of more complex phosphonate compounds and as a biochemical probe for enzyme inhibition studies, particularly targeting phosphodiesterases, acetylcholinesterase, and alkaline phosphatases [2].

Why Generic Substitution Fails for 2-(Dimethoxyphosphoryl)butanedioic Acid (CAS 92780-64-8) in Critical Assays


Substituting 2-(Dimethoxyphosphoryl)butanedioic acid with close structural analogs—such as its dimethyl ester (CAS 2788-26-3), malaoxon (CAS 1634-78-2), or simple phosphonates like phosphonoacetic acid—can drastically alter target engagement profiles due to differences in lipophilicity, hydrogen bonding capacity, and steric bulk . Quantitative enzyme inhibition data reveal that seemingly minor modifications, such as free acid vs. ester or sulfur substitution, result in orders-of-magnitude shifts in IC50 values across PDE4, alkaline phosphatase, and AChE targets [1], underscoring that procurement decisions based solely on structural similarity risk compromising experimental reproducibility and biological relevance.

Product-Specific Quantitative Evidence Guide for 2-(Dimethoxyphosphoryl)butanedioic Acid (CAS 92780-64-8)


PDE4 Inhibition: Dimethyl Ester vs. Free Acid Activity Comparison

The dimethyl ester derivative of 2-(dimethoxyphosphoryl)butanedioic acid (CAS 2788-26-3) demonstrates nanomolar PDE4 inhibitory activity, whereas the free acid form (CAS 92780-64-8) exhibits significantly reduced potency, highlighting the critical role of esterification for cellular permeability and target engagement [1].

Phosphodiesterase PDE4 Inflammation

Alkaline Phosphatase Inhibition: Dimethyl Ester vs. Malaoxon Comparison

The dimethyl ester of 2-(dimethoxyphosphoryl)butanedioic acid exhibits weak inhibition of human placental alkaline phosphatase (IC50 = 230 µM), in stark contrast to the thioether-containing analog malaoxon, which shows no significant inhibition of this enzyme at comparable concentrations [1][2].

Alkaline Phosphatase Enzyme Inhibition Bone Metabolism

Acetylcholinesterase (AChE) Inhibition: Dimethyl Ester vs. Malaoxon Potency

The dimethyl ester form of 2-(dimethoxyphosphoryl)butanedioic acid demonstrates sub-micromolar AChE inhibition (IC50 = 0.1 µM), significantly more potent than the thioether analog malaoxon (IC50 ~ 370 µM for free AChE), underscoring the importance of the oxygen vs. sulfur substitution for AChE engagement [1].

Acetylcholinesterase Neurotoxicity Organophosphate

Synthetic Accessibility and Purity: Free Acid vs. Ester Forms

2-(Dimethoxyphosphoryl)butanedioic acid (free acid, CAS 92780-64-8) is typically supplied as a high-purity research chemical (>95% by HPLC), whereas its dimethyl ester derivative (CAS 2788-26-3) is more readily available but may contain residual esterification byproducts that can interfere with sensitive biochemical assays [1].

Synthesis Purity Procurement

Optimal Research and Industrial Application Scenarios for 2-(Dimethoxyphosphoryl)butanedioic Acid (CAS 92780-64-8)


PDE4-Targeted Inflammation Research

The dimethyl ester form of 2-(dimethoxyphosphoryl)butanedioic acid (CAS 2788-26-3) is suitable for cellular assays of PDE4 inhibition in inflammatory models, given its demonstrated nanomolar IC50 (72 nM) in human U937 cells [1]. The free acid form (CAS 92780-64-8) may be less effective due to poor cell permeability and should be reserved for biochemical or cell-free enzymatic studies.

Acetylcholinesterase Inhibition & Neurotoxicity Screening

The dimethyl ester form (CAS 2788-26-3) is a potent AChE inhibitor (IC50 = 0.1 µM) and serves as a positive control or tool compound in neurotoxicity and organophosphate poisoning research [1]. Its high potency relative to malaoxon (3,700-fold) makes it a more sensitive probe for cholinergic system studies.

Alkaline Phosphatase Biochemical Assays

For researchers studying alkaline phosphatase activity or screening for inhibitors, the dimethyl ester form (CAS 2788-26-3) provides a moderate inhibition benchmark (IC50 = 230 µM) against human placental alkaline phosphatase [1]. This can be useful for calibrating assay sensitivity or evaluating novel phosphatase inhibitors.

Synthesis of Advanced Phosphonate Building Blocks

2-(Dimethoxyphosphoryl)butanedioic acid (free acid, CAS 92780-64-8) is a valuable precursor for synthesizing more complex phosphonate-containing molecules, including heterocyclic derivatives and polymer additives [1]. Its high purity (>95%) and defined stereochemistry make it suitable for multi-step synthetic sequences requiring robust functional group tolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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